molecular formula C11H8ClN3O B2994564 6-Chloro-2-phenyl-4-pyrimidinecarboxamide CAS No. 1280538-14-8

6-Chloro-2-phenyl-4-pyrimidinecarboxamide

Cat. No.: B2994564
CAS No.: 1280538-14-8
M. Wt: 233.66
InChI Key: HXLCHTNPXHONIT-UHFFFAOYSA-N
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Description

6-Chloro-2-phenyl-4-pyrimidinecarboxamide is a chemical compound with the molecular formula C11H8ClN3O and a molecular weight of 233.66 g/mol. This compound is part of the pyrimidine family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-phenyl-4-pyrimidinecarboxamide typically involves the reaction of 2-phenyl-4-pyrimidinecarboxamide with a chlorinating agent. One common method is the use of thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6-position of the pyrimidine ring . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-phenyl-4-pyrimidinecarboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidine derivatives.

    Oxidation and Reduction: Products include N-oxides and amines.

    Coupling Reactions: Products include biaryl compounds and other complex structures.

Scientific Research Applications

6-Chloro-2-phenyl-4-pyrimidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-phenyl-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4-pyrimidinecarboxamide: Lacks the chlorine atom at the 6-position.

    6-Chloro-4-pyrimidinecarboxamide: Lacks the phenyl group at the 2-position.

    6-Chloro-2-phenylpyrimidine: Lacks the carboxamide group at the 4-position.

Uniqueness

6-Chloro-2-phenyl-4-pyrimidinecarboxamide is unique due to the presence of both the chlorine atom and the phenyl group, which contribute to its distinct chemical properties and potential biological activities

Properties

IUPAC Name

6-chloro-2-phenylpyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-9-6-8(10(13)16)14-11(15-9)7-4-2-1-3-5-7/h1-6H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXLCHTNPXHONIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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